3-Octanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24552-04-3 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

octan-3-amine |

InChI |

InChI=1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3 |

InChI Key |

JASMWYNKLTULAN-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)N |

Canonical SMILES |

CCCCCC(CC)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-Octanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanamine (also known as octan-3-amine) is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1] As a member of the alkylamine family, it serves as a valuable building block in organic synthesis and holds potential for various applications, including as a chemical intermediate and in the study of the biological activities of aliphatic amines. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and spectral characteristics.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| CAS Number | 24552-04-3 | [1] |

| Appearance | Yellow liquid with an ammonia-like odor | [2] |

| Boiling Point | 161-163 °C | |

| Density | 0.784 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.00 ± 0.35 (Predicted) | |

| Water Solubility | Insoluble | [2] |

| LogP | 3.00430 |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| IUPAC Name | octan-3-amine | [1] |

| InChI | InChI=1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3 | [1] |

| InChIKey | JASMWYNKLTULAN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCC(CC)N | [1] |

| Polar Surface Area (PSA) | 26.02 Ų |

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an amine is a measure of its basicity. Potentiometric titration is a common and accurate method for its determination.[3][4]

Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).

-

Prepare a 0.05 M solution of this compound in a suitable solvent. Since this compound is insoluble in water, a mixed solvent system (e.g., ethanol-water) may be required.[5]

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume (e.g., 25 mL) of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at the half-equivalence point (i.e., the pH when half the volume of HCl required to reach the equivalence point has been added) is equal to the pKa of the conjugate acid of this compound.

-

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and functional groups.[1][6]

Principle: A small, measured amount of the solute is added to a specific volume of the solvent, and the mixture is observed for dissolution.

Experimental Protocol:

-

Sample Preparation: Place a small, measured amount of this compound (e.g., 0.2 mL) into a series of test tubes.[1]

-

Solvent Addition: To each test tube, add 3 mL of a different solvent.[1] The following solvents should be tested to classify the compound:

-

Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄) (with caution)

-

Organic solvents such as ether, ethanol, and dichloromethane.

-

-

Observation: Vigorously shake each test tube and observe whether the this compound dissolves completely, partially, or not at all. Record the observations. As a primary amine, this compound is expected to be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium (B1175870) salt.

Determination of Boiling Point by Thiele Tube Method

The boiling point is a key physical constant for a liquid. The Thiele tube method is a micro-method suitable for small sample volumes.[7]

Principle: A sample is heated in a Thiele tube along with an inverted capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube containing about 0.5 mL of this compound to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Place this assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.

-

Observe the capillary tube. A slow stream of bubbles will initially emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the sample equals the atmospheric pressure.

-

-

Measurement:

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Synthesis of this compound

A common and efficient method for the synthesis of primary amines like this compound is the reductive amination of a corresponding ketone.[8][9] In this case, 3-octanone (B92607) would be the starting material.

Reaction: 3-Octanone reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to this compound.

A plausible experimental protocol is as follows:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-octanone in a suitable solvent such as methanol.

-

Add a source of ammonia, such as ammonium formate (B1220265) or a solution of ammonia in methanol.

-

The reaction can be catalyzed by a weak acid.

-

-

Reduction:

-

A reducing agent is added to the reaction mixture to reduce the imine to the amine. A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[10][11] These reagents are selective for the imine in the presence of the ketone.

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude this compound can then be purified by distillation.

-

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Spectral Information

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data and Typical Experimental Parameters

| Technique | Observed Features / Expected Chemical Shifts | Typical Experimental Parameters |

| ¹³C NMR | α-carbon (C3) expected around 30-60 ppm. Other aliphatic carbons at higher field (lower ppm). | Solvent: CDCl₃ or D₂O (with pH adjustment); Instrument: 300-500 MHz NMR spectrometer. |

| ¹H NMR | α-proton (on C3) deshielded (δ 2.2-2.9 ppm). N-H protons appear as a broad signal (δ 0.5-5 ppm), which disappears upon D₂O exchange. | Solvent: CDCl₃; Instrument: 300-500 MHz NMR spectrometer. A D₂O shake experiment can confirm the N-H protons.[12] |

| GC-MS | Molecular ion peak (M⁺) at m/z 129. Fragmentation pattern characteristic of aliphatic amines. | GC Column: DB-5ms or similar non-polar column. Carrier Gas: Helium. Ionization: Electron Impact (EI, 70 eV). MS Detector: Quadrupole or Time-of-Flight (TOF).[13] |

| IR Spectroscopy | N-H stretching (primary amine) as two bands in the region of 3300-3500 cm⁻¹. C-H stretching just below 3000 cm⁻¹. N-H bending around 1590-1650 cm⁻¹. | Sample Preparation: Neat liquid (thin film between salt plates) or in a suitable solvent. Instrument: Fourier-Transform Infrared (FTIR) Spectrometer. |

Reactivity and Biological Activity

Chemical Reactivity

As a primary amine, this compound exhibits typical reactivity:

-

Basicity: It readily reacts with acids to form ammonium salts.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides.

-

Reaction with Carbonyls: It undergoes condensation reactions with aldehydes and ketones to form imines, as utilized in its synthesis.

Biological Activity

While specific signaling pathways involving this compound are not well-documented, aliphatic amines, in general, are known to exhibit biological activity. Some long-chain amines have shown antimicrobial properties against both gram-positive and gram-negative bacteria.[14] The lipophilic octyl chain of this compound suggests it may interact with cell membranes. Further research is needed to elucidate any specific biological roles or pharmacological potential.

Safety and Handling

This compound is an amine and should be handled with appropriate safety precautions. It may be corrosive and can cause skin and eye irritation.[2] It is also combustible. Always handle in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a primary aliphatic amine with well-defined chemical and physical properties. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, which are essential for researchers and professionals in the fields of chemistry and drug development. The synthetic route via reductive amination and the expected spectral characteristics have also been outlined to aid in its preparation and characterization. While its specific biological roles are yet to be fully explored, its properties make it a useful molecule for further investigation and application in organic synthesis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. OCTANAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gctlc.org [gctlc.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Video: NMR Spectroscopy Of Amines [jove.com]

- 13. waters.com [waters.com]

- 14. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Octanamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 3-octanamine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Molecular Structure and Chemical Formula

This compound, a primary aliphatic amine, is characterized by an eight-carbon chain with an amine group attached to the third carbon atom. Its chemical structure and formula are fundamental to understanding its reactivity and physical properties.

The molecular formula for this compound is C₈H₁₉N .[1] Its IUPAC name is octan-3-amine .[1] The structure consists of a heptyl group and an ethyl group attached to the nitrogen atom.

Key Identifiers:

-

CAS Number: 24552-04-3[1]

-

Molecular Weight: 129.24 g/mol [1]

-

InChI: 1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3[1]

-

SMILES: CCCCCC(CC)N[1]

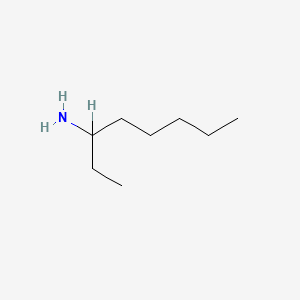

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference and comparison. This data is crucial for its identification, characterization, and application in various chemical processes.

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Boiling Point | 161-163 °C |

| Density | 0.784±0.06 g/cm³ (Predicted) |

| pKa | 11.00±0.35 (Predicted) |

| ¹³C NMR Chemical Shifts | See detailed breakdown below |

| ¹H NMR Chemical Shifts | See detailed breakdown below |

| IR Spectral Data | See detailed breakdown below |

| Mass Spectrometry (m/z) | See detailed breakdown below |

Spectroscopic Data Breakdown

¹³C NMR Spectroscopy: While a complete, experimentally verified spectrum with assigned peaks is not readily available in public databases, predicted chemical shifts based on its structure are as follows:

-

C1: ~14 ppm

-

C2: ~23 ppm

-

C3: ~50 ppm

-

C4: ~36 ppm

-

C5: ~29 ppm

-

C6: ~23 ppm

-

C7: ~32 ppm

-

C8: ~14 ppm

¹H NMR Spectroscopy: Similarly, predicted proton NMR chemical shifts are:

-

-CH₃ (C1 & C8): ~0.9 ppm (triplets)

-

-CH₂- groups (C2, C4, C5, C6, C7): ~1.3-1.5 ppm (multiplets)

-

-CH- (C3): ~2.7 ppm (multiplet)

-

-NH₂: ~1.1 ppm (broad singlet)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for a primary amine:

-

N-H stretch (asymmetric and symmetric): Two bands in the region of 3400-3250 cm⁻¹ (weak to medium intensity).[2]

-

C-H stretch (aliphatic): Strong absorptions in the 2960-2850 cm⁻¹ region.

-

N-H bend (scissoring): A medium to strong band around 1650-1580 cm⁻¹.[2]

-

C-N stretch (aliphatic amine): A weak to medium absorption in the 1250–1020 cm⁻¹ range.[2]

Mass Spectrometry: The electron ionization mass spectrum of this compound would exhibit fragmentation patterns typical for aliphatic amines. The molecular ion peak ([M]⁺) is expected at m/z 129. Key fragment ions would arise from α-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which is a characteristic fragmentation pathway for amines.

-

m/z 58: A prominent peak resulting from the cleavage of the C3-C4 bond, yielding the [CH(NH₂)(CH₂CH₃)]⁺ ion.[1]

-

m/z 100: A significant peak from the cleavage of the C2-C3 bond, resulting in the [CH(NH₂)(CH₂CH₂CH₂CH₃)]⁺ ion.[1]

-

m/z 41, 44, 30: Other smaller fragments commonly observed in the mass spectra of aliphatic amines.[1]

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized via the reductive amination of 3-octanone (B92607). A modern and efficient method utilizes an iridium catalyst with formic acid and ammonium (B1175870) formate (B1220265) as the hydrogen and nitrogen sources, respectively.

Iridium-Catalyzed Reductive Amination of 3-Octanone

This protocol is based on general procedures for iridium-catalyzed reductive amination of ketones.

Materials:

-

3-Octanone

-

Ammonium formate (HCOONH₄)

-

Formic acid (HCOOH)

-

[Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) or a similar iridium catalyst

-

Methanol (B129727) (MeOH) or another suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line equipment

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Extraction and chromatography equipment

Experimental Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-octanone (1.0 mmol), ammonium formate (5.0 mmol), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.01 mmol).

-

Solvent and Reagent Addition: Add anhydrous methanol (5 mL) to the flask, followed by formic acid (2.0 mmol).

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 65 °C) for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

-

-

Purification: The crude product is concentrated, and the resulting this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities or direct applications of this compound in drug development. Its structural motif, a simple aliphatic amine, makes it a potential building block or intermediate in the synthesis of more complex, biologically active molecules. The amine functionality provides a reactive site for further chemical modifications, such as amide bond formation, alkylation, and arylation, which are common strategies in medicinal chemistry to generate libraries of compounds for screening.

Researchers and drug development professionals may consider using this compound as a starting material or a scaffold to introduce lipophilic character and a basic nitrogen atom into a target molecule, which can be important for pharmacokinetic properties like membrane permeability and oral bioavailability.

Conclusion

This compound is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis, particularly through modern catalytic methods like iridium-catalyzed reductive amination, is efficient and straightforward. While its direct biological applications are not extensively documented, its utility as a chemical intermediate in the synthesis of more complex molecules holds potential for various research and development applications, including in the pharmaceutical industry. The data and protocols provided in this guide serve as a valuable resource for scientists working with this compound.

References

A Technical Guide to the Physical Properties of 3-Aminooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Aminooctane (also known as 3-Octanamine). Given the limited availability of direct experimental data for this specific isomer, this document also includes data for related isomers, 1-Aminooctane and 2-Aminooctane, to provide a comparative context for researchers. The guide details standard experimental protocols for the determination of key physical characteristics and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

3-Aminooctane is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1] Its structure consists of an eight-carbon chain with an amino group attached to the third carbon atom.

Molecular Structure:

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for 3-Aminooctane and its isomers. It is critical to note that most experimental data pertains to the 1- and 2- isomers, while data for 3-Aminooctane is primarily computed.

| Property | 3-Aminooctane (Predicted/Computed) | 1-Aminooctane (Experimental) | 2-Aminooctane (Experimental) |

| Molecular Formula | C₈H₁₉N[1] | C₈H₁₉N[2][3] | C₈H₁₉N[4] |

| Molecular Weight | 129.24 g/mol [1] | 129.25 g/mol [2] | 129.24 g/mol [4] |

| CAS Number | 24552-04-3[1] | 111-86-4[2] | 693-16-3[4] |

| Boiling Point | Not available | 175-177 °C | 165 °C[4][5] |

| Melting Point | Not available | -5 to -1 °C[3] | Not available (Est. 11.43 °C)[4] |

| Density | Not available | 0.782 g/mL at 25 °C[3] | 0.771 g/mL at 25 °C[4][5] |

| Refractive Index (n20/D) | Not available | 1.429[3] | 1.4235[4][5] |

| LogP (Octanol/Water) | 3.00[6] | 3.09[2] | Not available |

| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |

Solubility Profile

-

Water Solubility : Small amines are typically soluble in water due to their ability to form hydrogen bonds.[7] However, as the length of the nonpolar alkyl chain increases, water solubility decreases significantly. With an eight-carbon chain, 3-Aminooctane is expected to be slightly soluble to insoluble in water.[8]

-

Organic Solvent Solubility : Like other aliphatic amines, 3-Aminooctane is expected to be soluble in a wide range of organic solvents, particularly nonpolar and moderately polar solvents such as ethers, alcohols, and hydrocarbons.[9] This is due to the predominance of the nonpolar octyl group in its structure.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the primary physical properties of a liquid amine like 3-Aminooctane.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

Add 2-3 mL of the 3-Aminooctane sample into the small test tube.

-

Place a capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached tube into the Thiele tube, which should be filled with a high-boiling point oil (e.g., mineral oil) to a level above the side arm.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the sample's boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid sample begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample equals the atmospheric pressure.

-

Record the temperature. For high accuracy, also record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

Acetone (B3395972) (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water exits through the capillary. Dry the outside of the pycnometer carefully.

-

Weigh the pycnometer filled with water and record its mass (m₂). Record the temperature of the water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the 3-Aminooctane sample at the same temperature. Insert the stopper, wipe away any excess liquid, and dry the exterior.

-

Weigh the pycnometer filled with the sample and record its mass (m₃).

-

Calculate the density using the following formula:

-

Density of sample (ρ_sample) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Where ρ_water is the known density of water at the recorded temperature.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Pasteur pipette

-

Lint-free tissues

-

Ethanol (B145695) or acetone (for cleaning)

-

Calibration standard (e.g., distilled water)

Procedure:

-

Turn on the refractometer's light source and the circulating water bath set to a standard temperature, typically 20.0 °C. Allow the instrument to equilibrate.

-

Clean the surfaces of the main and auxiliary prisms with a soft tissue moistened with ethanol or acetone and allow them to dry.

-

Calibrate the instrument by placing a drop of distilled water on the prism. Close the prisms, and adjust the eyepiece until the crosshairs are in focus.

-

Rotate the adjustment knob until the light and dark fields meet exactly at the center of the crosshairs. If a colored band is visible, adjust the chromaticity compensator until a sharp, black-and-white borderline is obtained.

-

Read the refractive index from the scale. For distilled water at 20.0 °C, this should be 1.3330. Adjust the instrument if necessary.

-

Clean and dry the prisms again.

-

Using a clean Pasteur pipette, place 2-3 drops of the 3-Aminooctane sample onto the surface of the main prism.

-

Close the prisms immediately to prevent evaporation.

-

Make the necessary adjustments as in the calibration step to bring the borderline into sharp focus at the center of the crosshairs.

-

Read and record the refractive index of the sample from the scale.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel liquid amine compound.

References

- 1. This compound | C8H19N | CID 547362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-aminooctane [stenutz.eu]

- 3. n-Octyl amine = 1-Aminooctane [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 2-AMINOOCTANE | 693-16-3 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

In-Depth Technical Guide to 3-Octanamine (CAS No. 24552-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Octanamine (CAS No. 24552-04-3), a primary aliphatic amine. This document consolidates key chemical and physical properties, detailed synthetic methodologies, and relevant safety information. The content is structured to serve as a foundational resource for professionals in chemical research and drug development.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₈H₁₉N.[1][2] It is also known by synonyms such as 3-Aminooctane, octan-3-amine, and 1-Ethylhexylamine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | PubChem[1] |

| Molecular Weight | 129.24 g/mol | PubChem[1] |

| CAS Number | 24552-04-3 | PubChem[1] |

| IUPAC Name | octan-3-amine | PubChem[1] |

| Boiling Point | 161-163 °C | ChemicalBook |

| Density | 0.784±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 11.00±0.35 (Predicted) | ChemicalBook |

| LogP | 3.00430 | LookChem[2] |

| PSA (Polar Surface Area) | 26.02 Ų | LookChem[2] |

| SMILES | CCCCCC(CC)N | PubChem[1] |

| InChIKey | JASMWYNKLTULAN-UHFFFAOYSA-N | PubChem[1] |

Spectral Information

Spectral data is crucial for the structural elucidation and purity assessment of this compound. Available spectral information includes:

-

¹³C NMR Spectra: Available through spectral databases.[1]

-

Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[1]

-

IR Spectra (Vapor Phase): Available through spectral databases.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory and potential industrial methods involve the reductive amination of a corresponding ketone or the amination of an alcohol.

Reductive Amination of 3-Octanone (B92607)

A primary and efficient method for the synthesis of this compound is the reductive amination of 3-octanone. This reaction involves the formation of an imine intermediate from 3-octanone and an amine source, which is then reduced to the corresponding amine.

A general workflow for this synthetic approach is illustrated below:

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol:

A detailed experimental protocol for this transformation can be found in the scientific literature. One such method utilizes formic acid and ammonium formate (B1220265) in methanol, refluxed for 8 hours under an inert atmosphere using Schlenk techniques to yield this compound.[2] This method has a reported yield of 88.0%.[2]

Key Steps:

-

Imine Formation: 3-Octanone reacts with an amine source, such as ammonium formate, to form an intermediate imine.

-

Reduction: The imine is then reduced in situ by a reducing agent, like formic acid, to yield this compound.

-

Purification: The final product is purified from the reaction mixture, typically by distillation or column chromatography.

Synthesis from rac-3-Octanol

Another synthetic route to this compound starts from rac-3-octanol. This process involves a biocatalytic step and highlights a greener chemistry approach.

The logical flow for this synthesis is depicted in the diagram below:

Caption: Synthetic pathway from rac-3-octanol to this compound.

Experimental Protocol:

A detailed methodology for this stereoselective reaction is available in the literature.[2] The process involves two main stages:

-

Oxidation of 3-Octanol: rac-3-octanol is first oxidized to 3-octanone. A reported method uses sodium hypochlorite (B82951) with 2-azaadamantane-N-oxyl as a catalyst in water at a pH of 8.9 for 1 hour.[2]

-

Biocatalytic Amination: The resulting 3-octanone undergoes a stereoselective reductive amination using pyridoxal 5'-phosphate and isopropylamine in an aqueous phosphate buffer at 30°C and a pH of 7.5 for 24 hours to produce this compound.[2]

Biological Activity and Applications in Drug Development

As of the current literature survey, there is limited publicly available information specifically detailing the biological activity, pharmacological profile, or direct applications of this compound in drug development. The primary context for this compound in the public domain is as a chemical intermediate.

However, short-chain aliphatic amines, as a class of compounds, are known to be metabolized in biological systems.[3] For instance, studies on secondary alkyl amines have shown that they can undergo metabolism by cytochrome P450 enzymes, leading to N-hydroxylation and N-dealkylation products.[4] While these studies do not directly involve this compound, they suggest potential metabolic pathways that could be investigated for this compound.

Given its chemical structure as a primary amine, this compound could serve as a building block in the synthesis of more complex, biologically active molecules. Primary amine groups are frequently used as handles for derivatization in medicinal chemistry to modulate properties such as solubility, receptor binding, and pharmacokinetic profiles.

Safety and Handling

Detailed safety and handling information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a primary amine, it is expected to be corrosive and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 24552-04-3) is a well-characterized primary amine with established synthetic routes. While its direct biological applications are not extensively documented in publicly available literature, its chemical properties make it a potentially valuable intermediate for the synthesis of novel compounds in the pharmaceutical and chemical industries. Further research into its biological activity and metabolic fate is warranted to fully explore its potential in drug development and other scientific applications.

References

- 1. This compound | C8H19N | CID 547362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Short-chain aliphatic amines in human urine: a mathematical examination of metabolic interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Octanamine: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Octanamine, a primary aliphatic amine. It covers its nomenclature, including synonyms and alternative names, and summarizes its key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, designed to be a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is a simple, eight-carbon primary amine. For clarity and accurate identification in a research and development setting, it is crucial to be familiar with its various synonyms and identifiers.

Systematic and Common Names:

-

IUPAC Name: octan-3-amine[1]

-

Common Synonyms: 3-Aminooctane, 1-Ethylhexylamine[1]

-

Alternative Names: Hexylamine, 1-ethyl-, 3-Octylamine, oct-3-ylamine[1]

Chemical Identifiers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental procedures, including reaction conditions, purification methods, and analytical techniques.

| Property | Value | Source |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 161-163 °C | [3] |

| Density (Predicted) | 0.784 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.00 ± 0.35 | [3] |

| LogP (Predicted) | 3.00430 | [2] |

| Polar Surface Area (PSA) | 26.02 Ų | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for similar aliphatic amines and serve as a comprehensive guide for laboratory work.

Synthesis of this compound via Reductive Amination (Leuckart Reaction)

A common and effective method for the synthesis of this compound is the reductive amination of 3-octanone (B92607), for example, through the Leuckart reaction using ammonium (B1175870) formate (B1220265). This one-pot reaction utilizes ammonium formate as both the amine source and the reducing agent.

Materials:

-

3-Octanone

-

Ammonium formate

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH), pellets or concentrated solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-octanone and an excess of ammonium formate (typically 2-3 molar equivalents).

-

Reaction: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried out neat (without a solvent). Reflux the mixture for several hours (e.g., 6-12 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide. Heat the mixture at reflux for another few hours to ensure complete hydrolysis.

-

Work-up:

-

Cool the acidic solution and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts. Discard the organic layer.

-

Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 12). This will liberate the free amine.

-

Extract the this compound into diethyl ether (perform at least three extractions).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis can be purified by fractional distillation under atmospheric or reduced pressure to achieve high purity.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask(s)

-

Thermometer

-

Heating mantle

-

Vacuum source (if necessary)

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask with a few boiling chips.

-

Distillation:

-

Gently heat the distillation flask.

-

Collect any low-boiling impurities as the forerun.

-

Carefully collect the fraction that distills at the boiling point of this compound (161-163 °C at atmospheric pressure).

-

Monitor the temperature at the head of the column closely; a stable temperature indicates the collection of a pure fraction.

-

-

Storage: Store the purified this compound in a well-sealed container, protected from light and moisture.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile amines and confirming their molecular weight.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector.

-

A suitable capillary column for amine analysis (e.g., a base-deactivated column).

Suggested GC-MS Conditions:

-

Column: Agilent CP-Volamine, 15 m x 0.32 mm (or equivalent)

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound. Due to the lack of a strong chromophore, derivatization is often required for UV detection. Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for the underivatized amine.

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV-Vis with derivatization, CAD, or ELSD).

-

Reversed-phase C18 column.

Generalized HPLC Conditions (without derivatization, for CAD/ELSD):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a high percentage of A, and gradually increase the percentage of B. A typical gradient might be 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified amine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution into an NMR tube.

Expected ¹H NMR Signals (in CDCl₃):

-

The protons on the carbons adjacent to the nitrogen (CH-NH₂ and CH₂-N) will appear downfield, typically in the range of 2.5-3.0 ppm.

-

The NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration-dependent and can be exchanged with D₂O.

-

The other aliphatic protons will appear upfield as complex multiplets.

Expected ¹³C NMR Signals (in CDCl₃):

-

The carbon atom attached to the nitrogen (C3) will be in the range of 45-55 ppm.

-

The other aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the primary amine functional group.

Sample Preparation:

-

A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Characteristic IR Absorptions:

-

N-H Stretch: A medium intensity, two-pronged peak in the region of 3300-3400 cm⁻¹ is characteristic of a primary amine.

-

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

-

C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific biological activities or signaling pathways associated with this compound. This compound is primarily used as a chemical intermediate and has not been extensively studied for its biological effects. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Workflow Visualization

As a substitute for a signaling pathway, the following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Profile of 3-Octanamine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-octanamine, a key aliphatic amine of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for this compound, this document presents representative data from its close structural isomer, 2-octanamine, and the related compound 1-octanamine. This information is invaluable for the identification, characterization, and quality control of this class of compounds. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structural isomers.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Multiplet | 1H | H-3 |

| ~1.4 | Multiplet | 2H | H-2 |

| ~1.2-1.3 | Multiplet | 8H | H-4, H-5, H-6, H-7 |

| ~1.1 | Singlet (broad) | 2H | NH₂ |

| ~0.9 | Triplet | 3H | H-1 |

| ~0.88 | Triplet | 3H | H-8 |

1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

| Chemical Shift (δ) (ppm) | Assignment |

| ~50-55 | C-3 |

| ~35-40 | C-2 |

| ~30-35 | C-4 |

| ~25-30 | C-5 |

| ~20-25 | C-6 |

| ~20-25 | C-7 |

| ~10-15 | C-1 |

| ~10-15 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1450-1470 | Medium | C-H bend (alkane) |

| 1050-1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for 1-octanamine, which is expected to have a similar fragmentation pattern to this compound.

| m/z | Relative Abundance (%) | Possible Fragment |

| 129 | ~5 | [M]⁺ (Molecular Ion) |

| 114 | ~10 | [M-CH₃]⁺ |

| 100 | ~20 | [M-C₂H₅]⁺ |

| 86 | ~30 | [M-C₃H₇]⁺ |

| 72 | ~40 | [M-C₄H₉]⁺ |

| 58 | ~100 | [CH₂(CH₂)NH₂]⁺ (Base Peak) |

| 44 | ~80 | [CH₂NH₂]⁺ |

| 30 | ~60 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aliphatic amines like this compound.

4.1. NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the amine sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

4.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4.3. Mass Spectrometry (GC-MS)

-

Sample Preparation: The amine sample is diluted in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

Gas Chromatography (GC): A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is used as the carrier gas.

-

Mass Spectrometry (MS): The mass spectrometer is operated in EI mode at a standard ionization energy of 70 eV. The mass range is typically scanned from m/z 30 to 300.

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: Workflow for spectral data acquisition and analysis.

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of 3-Octanamine in Organic Solvents

For Immediate Release

Executive Summary

3-Octanamine (C₈H₁₉N) is an eight-carbon primary amine. Its molecular structure, characterized by a polar amine head and a significant nonpolar alkyl tail, dictates its solubility behavior. The overarching principle governing its solubility is "like dissolves like."[1][2] Consequently, this compound is expected to exhibit high solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents. Aliphatic amines with more than six carbon atoms are generally considered insoluble in water.[3][4][5] This guide presents a qualitative assessment of this compound's expected solubility and a detailed experimental methodology for quantitative determination.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, the long alkyl chain of this compound renders it lipophilic.[1][2] It is anticipated to be readily soluble in nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents is expected to be more variable, influenced by the solvent's ability to hydrogen bond with the amine group versus the energetic cost of solvating the long hydrocarbon chain.

The following table summarizes the expected qualitative solubility of this compound in a range of representative organic solvents.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Nonpolar | Hexane | Miscible | The nonpolar alkyl chain of this compound interacts favorably with the nonpolar solvent via van der Waals forces.[5] |

| Toluene | Miscible | Similar nonpolar characteristics lead to favorable intermolecular interactions. | |

| Polar Aprotic | Diethyl Ether | Miscible | Diethyl ether can act as a hydrogen bond acceptor for the amine protons, and its overall low polarity accommodates the alkyl chain.[5][6] |

| Dichloromethane (DCM) | Soluble | The moderate polarity of DCM is suitable for dissolving aliphatic amines. | |

| Acetone (B3395972) | Soluble | While polar, acetone can dissolve many organic compounds. Primary amines may react with ketones.[3] | |

| Polar Protic | Ethanol (B145695) | Soluble | The hydroxyl group of ethanol can hydrogen bond with the amine, and the ethyl group provides some nonpolar character.[5][6] |

| Methanol | Moderately Soluble | Methanol is more polar than ethanol, potentially leading to lower solubility for the long-chain amine. | |

| Water | Insoluble | The large hydrophobic alkyl chain dominates the molecule, making it insoluble in water.[3][4][5][6] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask technique.

3.1 Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

3.2 Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a visible excess of the amine ensures that saturation can be reached.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved amine is achieved.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

Quantification: Prepare a series of calibration standards of this compound in the same solvent. Analyze both the standards and the filtered sample solution using a validated analytical method, such as GC-FID.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of assessing the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, a strong predictive understanding can be derived from its molecular structure and the general principles of amine chemistry. This guide provides a foundational understanding of its expected solubility profile, highlighting its affinity for nonpolar and less polar organic solvents. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work, thereby facilitating more efficient and effective research and development.

References

- 1. quora.com [quora.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

An In-depth Technical Guide to the Physical Properties of 3-Octanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 3-Octanamine. It includes a summary of its physical properties, comprehensive experimental protocols for their determination, and a workflow diagram illustrating the measurement process. This document is intended to serve as a valuable resource for laboratory and research professionals.

Physical Properties of this compound

This compound, a primary aliphatic amine, possesses physical characteristics that are crucial for its handling, application, and process design in various research and development settings. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Boiling Point | 161-163 °C | [1][2] |

| Density (Predicted) | 0.784 g/cm³ | [1][2] |

| Molecular Formula | C₈H₁₉N | [3][4][5] |

| Molecular Weight | 129.24 g/mol | [3] |

Experimental Protocols

Accurate determination of the boiling point and density of liquid amines like this compound is fundamental for their characterization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a characteristic physical constant. A common and effective method for determining the boiling point of a liquid amine is through distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stands

Procedure:

-

Assembly: Assemble a simple distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

-

Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation, typically a rate of 1-2 drops per second of distillate.

-

Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will increase and then stabilize.

-

Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This stable temperature is the boiling point of the substance. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is commonly measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

Procedure:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record the mass of the empty, dry pycnometer.

-

Filling with Reference Liquid: Fill the pycnometer with a reference liquid of known density, such as deionized water. Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Ensure there are no air bubbles. Carefully dry the outside of the pycnometer and record its mass.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, and repeat the process of bringing it to thermal equilibrium in the constant temperature water bath. Dry the exterior and record the mass of the pycnometer filled with the sample.

-

Calculation:

-

Calculate the volume of the pycnometer using the mass of the reference liquid and its known density at the measurement temperature.

-

Calculate the density of the this compound sample by dividing the mass of the sample by the determined volume of the pycnometer.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

Navigating the Safe Handling of 3-Octanamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical compounds is paramount. This in-depth technical guide provides critical information on the safe use of 3-Octanamine, a valuable building block in organic synthesis.

This document outlines the known physical and chemical properties, potential hazards, recommended handling procedures, and emergency responses associated with this compound. All quantitative data has been summarized in structured tables for ease of reference, and key procedural workflows are visualized to ensure clarity and promote a culture of safety in the laboratory.

Core Safety and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. This data informs proper storage, handling, and emergency response procedures.

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol [1][2] |

| CAS Number | 24552-04-3[1][2] |

| Boiling Point | 161-163 °C[3] |

| Density | 0.784±0.06 g/cm³ (Predicted)[3] |

| pKa | 11.00±0.35 (Predicted)[3] |

| LogP | 3.00430[2] |

| PSA (Polar Surface Area) | 26.02000[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before commencing any work with this compound.

| Hazard Class | Hazard Statement |

| Flammable Liquids | Flammable liquid and vapor.[4] |

| Acute Toxicity, Oral | Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[4][5] |

| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects.[4] |

Note: This table is a compilation of hazards associated with octylamines. Specific GHS classification for this compound may vary by supplier.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is essential to mitigate the risks associated with this compound. The following represents a standard workflow for its safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles and a full face shield.[4] Contact lenses should not be worn.[4] |

| Hand Protection | Chemically resistant gloves (e.g., elbow-length PVC gloves).[4] Gloves must be inspected prior to use. |

| Skin and Body Protection | A chemically resistant lab coat, long trousers, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[4] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][7] |

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. The following flowchart outlines the appropriate actions to take in case of exposure or a spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6][8] Rinse the mouth with water.[8] Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] Keep containers tightly sealed and clearly labeled.[9]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][9] Do not dispose of it down the drain.[7]

By adhering to the guidelines outlined in this technical guide, researchers can significantly mitigate the risks associated with the handling and use of this compound, ensuring a safer laboratory environment for all.

References

- 1. This compound | C8H19N | CID 547362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 24552-04-3 [amp.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to High-Purity 3-Octanamine for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanamine (CAS No. 24552-04-3) is an eight-carbon primary aliphatic amine with a chiral center at the C-3 position.[1][2] As a member of the alkylamine family, it serves as a versatile chemical intermediate and building block in organic synthesis. Its utility in the pharmaceutical industry, while not extensively documented in public literature for a specific drug, can be inferred from the broader role of aliphatic amines in the synthesis of active pharmaceutical ingredients (APIs).[3] This technical guide provides an in-depth overview of commercially available high-purity this compound, including its chemical properties, potential synthesis routes and impurities, and detailed analytical methodologies for quality control.

Commercial Suppliers and Specifications

Several commercial suppliers offer this compound, typically at a purity of 99%. However, detailed certificates of analysis with specific impurity profiles are not always publicly available and should be requested directly from the supplier. The following table summarizes publicly available information from various suppliers.

| Supplier | Stated Purity | Available Forms | Reference |

| LookChem | 99% (from raw suppliers) | Bulk | [4] |

| ChemicalBook | Not specified | Research quantities | [4] |

| Syntechem Co., Ltd | Not specified | Research quantities | [4] |

Note: Purity claims should be verified with batch-specific Certificates of Analysis (CoA) from the supplier, which should detail the analytical method used for purity determination (e.g., GC, HPLC) and provide information on the levels of any detected impurities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, with data aggregated from various chemical databases.[1][5]

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| CAS Number | 24552-04-3 |

| Boiling Point | 161-163 °C |

| Density (Predicted) | 0.784 ± 0.06 g/cm³ |

| pKa (Predicted) | 11.00 ± 0.35 |

| LogP (Predicted) | 3.00430 |

Synthesis, Potential Impurities, and Quality Control Workflow

A common and efficient method for the synthesis of this compound is the reductive amination of 3-octanone.[2][6] This process typically involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent.

Synthesis of this compound via Reductive Amination.

Understanding the synthesis route is crucial for identifying potential impurities.[7] For the reductive amination of 3-octanone, key potential impurities include:

-

Unreacted Starting Materials: Residual 3-octanone.

-

Byproducts of Incomplete Reaction: The intermediate imine.

-

Over-alkylation Products: Secondary (di-3-octanamine) and tertiary (tri-3-octanamine) amines.

-

Isomeric Amines: Impurities arising from isomeric forms of the starting ketone.

-

Residual Solvents and Reagents: From the reaction and purification process.

A robust quality control workflow is essential to ensure the high purity of this compound for research and drug development applications.[8]

Quality Control Workflow for this compound.

Experimental Protocols for Purity Analysis

Due to the lack of a chromophore, direct analysis of this compound by UV-Vis detection in HPLC is not feasible. Therefore, either derivatization is required for HPLC analysis, or Gas Chromatography (GC) is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile amines like this compound, allowing for both quantification and identification of impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector.

-

Detector: Mass Spectrometer.

Method Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 30-300

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare a sample solution of the batch to be tested at a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For HPLC analysis, this compound must be derivatized to introduce a chromophore or fluorophore. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary amines.

Instrumentation:

-

HPLC system with a fluorescence or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% Formic Acid

-

Detector: Fluorescence (Excitation: 265 nm, Emission: 315 nm) or UV (265 nm).

Derivatization Protocol:

-

Reagent Preparation:

-

Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 9.0 with NaOH.

-

FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.

-

-

Sample Derivatization:

-

In a vial, mix 100 µL of the this compound sample (in a suitable solvent like acetonitrile) with 400 µL of borate buffer.

-

Add 500 µL of the FMOC-Cl solution.

-

Vortex the mixture and let it react at room temperature for 10 minutes.

-

Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine).

-

-

HPLC Analysis:

-

Inject 10 µL of the derivatized sample into the HPLC system.

-

Use a gradient elution, for example:

-

0-15 min: 50% to 90% A

-

15-20 min: 90% A

-

20-21 min: 90% to 50% A

-

21-25 min: 50% A

-

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in specific cellular signaling pathways. Aliphatic amines, as a class, are known to have diverse biological effects, including acting as neurotransmitters or modulators, and some can be enzyme inhibitors.[9][10][11] However, without specific research on this compound, any depiction of a signaling pathway would be speculative. Researchers interested in the biological effects of this compound would need to conduct foundational studies to elucidate its mechanism of action.

Conclusion

High-purity this compound is a valuable chemical intermediate for research and development. While commercially available, researchers should perform rigorous quality control to ensure the material meets the requirements of their specific application. The analytical methods outlined in this guide provide a starting point for the development of robust in-house quality control procedures. Further research is needed to fully characterize the biological activity and potential therapeutic applications of this compound.

References

- 1. Draft screening assessment - Aliphatic Amines Group - Canada.ca [canada.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. eaglebio.com [eaglebio.com]

- 4. This compound | 24552-04-3 [amp.chemicalbook.com]